molecular formula C17H21ClN2O B5154459 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

Cat. No.: B5154459
M. Wt: 304.8 g/mol
InChI Key: WEKJAQJBQSSQPC-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitroacetophenone with 1-methyl-2-phenylethylamine under reductive conditions to form the corresponding amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)acetamide: Shares the aminophenyl group but lacks the phenylethyl group.

    N-(1-methyl-2-phenylethyl)acetamide: Contains the phenylethyl group but lacks the aminophenyl group.

Uniqueness

2-(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride is unique due to the presence of both the aminophenyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15;/h2-10,13H,11-12,18H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKJAQJBQSSQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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